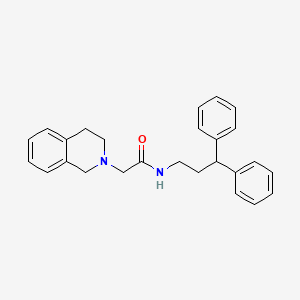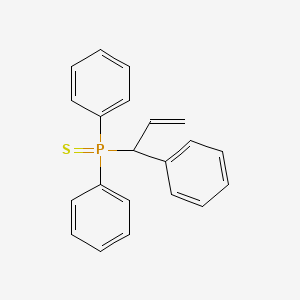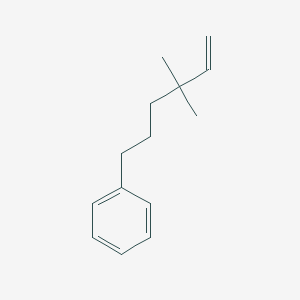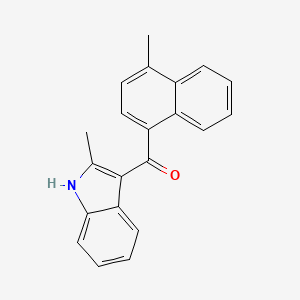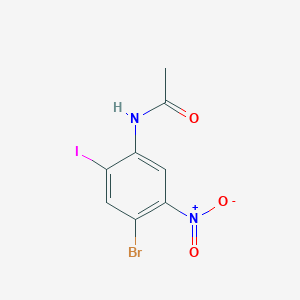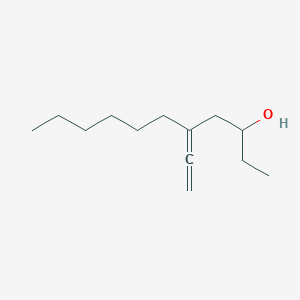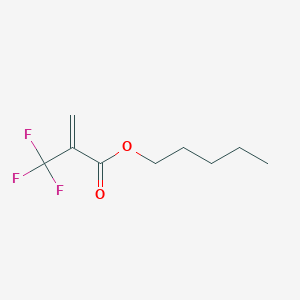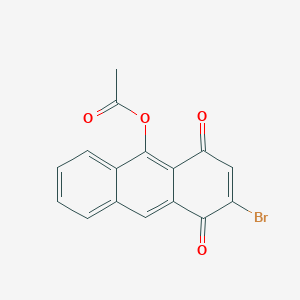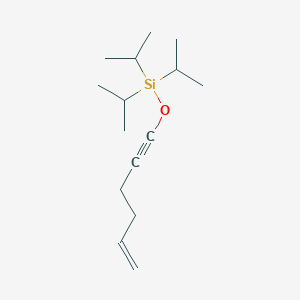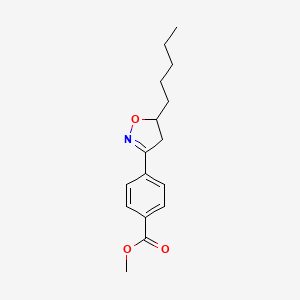![molecular formula C14H20N2O2S B14229803 Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 827036-77-1](/img/structure/B14229803.png)
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- is a chemical compound with the molecular formula C14H20N2O2S It is a derivative of benzamide, characterized by the presence of a mercaptoacetyl group and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its green, rapid, mild, and highly efficient nature.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and Lewis acidic ionic liquids can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Substituted amides and esters.
Applications De Recherche Scientifique
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an antioxidant and antibacterial agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Mécanisme D'action
The mechanism of action of Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The mercapto group can scavenge free radicals, thereby reducing oxidative stress.
Antibacterial Activity: The compound can disrupt bacterial cell walls and inhibit bacterial growth.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- is unique due to its specific structure, which includes a mercaptoacetyl group and a pentyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
827036-77-1 |
|---|---|
Formule moléculaire |
C14H20N2O2S |
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C14H20N2O2S/c17-13(11-19)15-9-5-2-6-10-16-14(18)12-7-3-1-4-8-12/h1,3-4,7-8,19H,2,5-6,9-11H2,(H,15,17)(H,16,18) |
Clé InChI |
QVFDBBVDKHQFAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


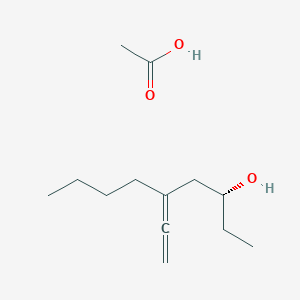
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
